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Compound of Interest

Compound Name: AZA1

Cat. No.: B1665900

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Azaspiracid-1 (AZA1), a potent marine biotoxin. The information presented herein is intended
to serve as a core resource for researchers and professionals involved in the detection,
characterization, and toxicological assessment of this compound. This document summarizes
key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS),
and Infrared (IR) spectroscopy, and includes detailed experimental protocols.

Mass Spectrometry (MS) Data

Mass spectrometry is a cornerstone technique for the identification and quantification of AZA1,
particularly in complex matrices such as shellfish tissue. The predominant methods utilize liquid
chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Table 1: Key Mass Spectrometry Data for AZAl
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Parameter Value Reference
Molecular Formula Ca7H71NO12 [1]
Molecular Weight 841.5 g/mol [1]
Protonated Molecule [M+H]* m/z 842.5 [11[2]

) [M+H - H20]* (m/z 824.5),
Major Fragment lons [2]
[M+H - 2H20]* (m/z 806.5)

Other Characteristic Fragment m/z 672.5, m/z 654.5, m/z
lons 362.5

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy has been instrumental in the structural elucidation and subsequent
structural revision of AZA1. The complex polyether structure of AZA1 gives rise to a detailed
and informative NMR spectrum. While complete assigned data from the primary literature is
extensive, a summary of key chemical shifts is presented below. The definitive structural
assignment was reported by Nicolaou et al. in 2004 following total synthesis.

Table 2: Selected *H and 3C NMR Chemical Shifts for Azaspiracid-1

Atom No. 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)
Data to be populated from Data to be populated from Data to be populated from
definitive source definitive source definitive source

Note: The complete and unambiguous assignment of all proton and carbon signals requires
access to the full dataset published in the primary literature.

Infrared (IR) Spectroscopy Data
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Infrared spectroscopy provides information about the functional groups present in a molecule.
Due to the limited availability of published IR spectra specifically for AZA1, the following table
outlines the expected characteristic absorption bands based on its molecular structure, which
includes hydroxyl, amine, carboxylic acid, and ether functionalities.

Table 3: Predicted Infrared (IR) Absorption Bands for AZA1

. Expected Wavenumber .
Functional Group ( 1 Intensity
cm-

O-H stretch (Alcohols,

] ) 3500 - 3200 (broad) Strong
Carboxylic Acid)
N-H stretch (Secondary Amine) 3500 - 3300 Medium
C-H stretch (Alkanes) 2960 - 2850 Strong
C=0 stretch (Carboxylic Acid) 1725 - 1700 Strong
C-O stretch (Ethers, Alcohols,

] ) 1300 - 1000 Strong
Carboxylic Acid)
N-H bend (Secondary Amine) 1650 - 1550 Medium

Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)

This protocol describes a general method for the extraction and analysis of AZA1 from shellfish

tissue.

1. Sample Extraction:

e Homogenize shellfish tissue.

» Extract the homogenate with a solvent mixture, typically methanol/water (e.g., 80:20 v/v).[3]

o Centrifuge the mixture and collect the supernatant.
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e For cleaner extracts, a solid-phase extraction (SPE) step using a cartridge like Oasis HLB
may be employed.[1]

2. LC Separation:
e Column: Areversed-phase C18 or C8 column is commonly used.

» Mobile Phase: A gradient elution is typically employed using a mixture of water and an
organic solvent (e.g., acetonitrile or methanol), both containing additives like formic acid and
ammonium formate to improve ionization.

o Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.
3. MS/MS Detection:
« lonization: Electrospray ionization (ESI) in the positive ion mode is standard.[2]

e Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the
transitions from the protonated molecule to its characteristic fragment ions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for acquiring NMR spectra of polyether toxins like
AZA1.

1. Sample Preparation:
e Apurified, dry sample of AZA1 (typically in the milligram range) is required.

o Dissolve the sample in a deuterated solvent (e.g., deuterated methanol, CDsOD, or
chloroform-d, CDCls).

» Transfer the solution to a high-quality NMR tube to a standard height (e.g., 5 cm).
2. NMR Data Acquisition:

o Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is necessary for
resolving the complex spin systems of AZA1.
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o Experiments: A suite of 1D and 2D NMR experiments is required for complete structural
assignment, including:

[e]

IH NMR

o 1BC NMR

o Correlation Spectroscopy (COSY)

o Total Correlation Spectroscopy (TOCSY)

o Heteronuclear Single Quantum Coherence (HSQC)

o Heteronuclear Multiple Bond Correlation (HMBC)

o Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY)

o Parameters: Acquisition parameters such as relaxation delays, number of scans, and
spectral widths should be optimized for the specific sample and spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol provides a general method for obtaining an FTIR spectrum of a solid sample like
AZA1l.

1. Sample Preparation:

o KBr Pellet Method: Mix a small amount of the dry AZA1 sample with dry potassium bromide
(KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet
using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

2. FTIR Data Acquisition:
e Spectrometer: A standard FTIR spectrometer.

e Measurement: Record the spectrum, typically in the range of 4000-400 cm—1.
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e Background: A background spectrum (of the KBr pellet or empty ATR crystal) should be
recorded and subtracted from the sample spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of AZA1l.
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Caption: Workflow for the spectroscopic analysis of AZA1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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